3-Carbamoyl-2-phenylpropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-2-phenylpropionic acid (CPP) is an organic compound that belongs to the class of amino acids. CPP has been shown to have various biochemical and physiological effects, making it an important molecule in scientific research.
Scientific Research Applications
Metabolic Pathway Understanding
3-Carbamoyl-2-phenylpropionic acid has been identified as a significant metabolite in studies analyzing the metabolic pathways of certain drugs. For instance, Thompson et al. (1996) noted that this compound is a major human metabolite formed from the antiepileptic drug felbamate, suggesting its role in drug metabolism and potential toxicities associated with drug treatment (Thompson et al., 1996).
Chemical Synthesis and Transformation
Research has explored the chemical synthesis and transformations involving 3-carbamoyl-2-phenylpropionic acid. De Vries et al. (1998) investigated the conversion of cinnamaldehyde into 3-phenylpropionic acid using homogeneous ruthenium catalysts (De Vries et al., 1998). This highlights its relevance in chemical synthesis processes, potentially useful in pharmaceutical manufacturing.
Antimicrobial Properties
Some studies have explored the antimicrobial properties of 3-carbamoyl-2-phenylpropionic acid. For example, Yehia et al. (2020) found that this compound exhibited significant antimicrobial activity, suggesting its potential use in managing plant phytopathogens (Yehia et al., 2020).
Biosynthesis Processes
3-Carbamoyl-2-phenylpropionic acid has been studied in the context of biosynthesis processes. For instance, Wang et al. (2019) presented a biocatalytic process using simple phenols, pyruvate, and ammonia to synthesize phenylpropionic acids, including 3-carbamoyl-2-phenylpropionic acid (Wang et al., 2019). This demonstrates its potential in green chemistry and sustainable production methods.
Medical Research and Drug Development
In medical research and drug development, this compound has been implicated in studies examining drug metabolites and their physiological impacts. Thompson et al. (2000) explored the metabolic scheme leading to 3-carbamoyl-2-phenylpropionic acid from felbamate and its implications for pharmacology and toxicology (Thompson et al., 2000).
properties
CAS RN |
139262-66-1 |
---|---|
Product Name |
3-Carbamoyl-2-phenylpropionic acid |
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
3-carbamoyloxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(14)15-6-8(9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,14)(H,12,13) |
InChI Key |
AYRIVCKWIAUVOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
synonyms |
3-carbamoyloxy-2-phenylpropionic acid CPPA-3,2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.